molecular formula C18H23N3O6 B12904914 1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine CAS No. 23458-14-2

1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine

Cat. No.: B12904914
CAS No.: 23458-14-2
M. Wt: 377.4 g/mol
InChI Key: BQQLQRNSLHBNSC-JSGCOSHPSA-N
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Description

2-((S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanamido)acetic acid is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group, a pyrrolidine ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanamido)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Protection of the amino group: The amino group of the starting amino acid is protected using a benzyloxycarbonyl (Cbz) group.

    Formation of the pyrrolidine ring: The protected amino acid undergoes cyclization to form the pyrrolidine ring.

    Coupling reactions: The pyrrolidine derivative is then coupled with other amino acid derivatives to form the desired compound.

    Deprotection: The final step involves the removal of the protecting groups to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-((S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanamido)acetic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor binding: It may interact with specific receptors on cell surfaces, modulating their activity.

    Signal transduction pathways: The compound may influence various cellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-proline: A similar compound with a proline ring instead of a pyrrolidine ring.

    N-Benzyloxycarbonyl-L-alanine: A compound with an alanine moiety instead of a pyrrolidine ring.

Uniqueness

2-((S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanamido)acetic acid is unique due to its specific combination of structural features, including the benzyloxycarbonyl group, pyrrolidine ring, and acetic acid moiety. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

CAS No.

23458-14-2

Molecular Formula

C18H23N3O6

Molecular Weight

377.4 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C18H23N3O6/c1-12(16(24)19-10-15(22)23)20-17(25)14-8-5-9-21(14)18(26)27-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,24)(H,20,25)(H,22,23)/t12-,14-/m0/s1

InChI Key

BQQLQRNSLHBNSC-JSGCOSHPSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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